molecular formula C12H17ClN2 B3092035 (3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine CAS No. 1222709-99-0

(3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine

Cat. No. B3092035
CAS RN: 1222709-99-0
M. Wt: 224.73 g/mol
InChI Key: AEUIQDMQUUXQBB-GFCCVEGCSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “(3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine” can be analyzed using various techniques such as Mass Spectrometry (MS) and Molecular Docking . These techniques allow for the determination of the molecular weight, the assignment of a molecular formula, and the understanding of how the compound interacts with other molecules .


Chemical Reactions Analysis

The analysis of chemical reactions often involves studying how the compound reacts under various conditions. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) have been used to study how chemical reactions in micro- and nano-droplets are dramatically accelerated . Additionally, qualitative analysis methods can be used to identify substances by their physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine” can be analyzed using various techniques. These properties can include solubility, reactivity, and stability, among others .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to understand the potential risks associated with handling and exposure to the compound. General chemical hazards can include health hazards, flammability, corrosiveness, and environmental hazards .

properties

IUPAC Name

(3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15/h1,3-4,7,12H,2,5-6,8-9,14H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUIQDMQUUXQBB-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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